molecular formula C12H11NO2 B1601104 Methyl 3-aminonaphthalene-2-carboxylate CAS No. 21597-54-6

Methyl 3-aminonaphthalene-2-carboxylate

Cat. No.: B1601104
CAS No.: 21597-54-6
M. Wt: 201.22 g/mol
InChI Key: WHMQTPBEFHEYJI-UHFFFAOYSA-N
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Description

“Methyl 3-aminonaphthalene-2-carboxylate” is a specialty product used in proteomics research . It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H11NO2 . The InChI code for this compound is 1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 104-105°C .

Scientific Research Applications

Synthesis and Chiral Ligand Applications

Methyl 3-aminonaphthalene-2-carboxylate derivatives have been utilized in the synthesis of dipeptides containing α-substituted amino acids. These dipeptides, when formed into Schiff bases and complexed with metals like Ti(IV) and Al(III), have shown potential in asymmetric Lewis-acid-catalyzed reactions, highlighting their application as chiral ligands in synthetic chemistry (Kaptein et al., 2010).

Crystal Structure Analysis

Research on derivatives of this compound, such as the synthesis of 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid, has provided insights into their crystal structures using techniques like X-ray crystallography. Such studies offer valuable information for the development of materials and the understanding of molecular interactions (Shi-Qiang Liu et al., 2009).

Analytical Chemistry Applications

In the field of analytical chemistry, this compound has been studied for its separation and determination using gas chromatography. This demonstrates its role as a useful compound in the analysis and quality control of pharmaceutical intermediates (Jiang Feng, 2004).

Enantioselective Sensing

A derivative of this compound has been used in enantioselective sensing of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This illustrates its application in the development of sensors for detecting and differentiating chiral molecules (X. Mei & C. Wolf, 2004).

Optical and Material Science

In material science, naphthylimido-substituted hexamolybdate complexes involving this compound derivatives have been explored for their preparation, crystal structures, solvent effects, and optical properties. These studies contribute to our understanding of organic-inorganic hybrids and their potential in optoelectronic applications (J. Hao et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 3-aminonaphthalene-2-carboxylate” are not available, compounds of similar structure are often used in the synthesis of diverse bioactive heterocyclic scaffolds . This suggests potential applications in the development of new pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name

methyl 3-aminonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMQTPBEFHEYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499568
Record name Methyl 3-aminonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21597-54-6
Record name Methyl 3-amino-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21597-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

3-Amino-naphthalene-2-carboxylic acid (compound A′) (1.2 g) was dissolved in anhydrous methylene chloride (12 ml). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.5 g), 1-hydroxybenzotriazole monohydrate (1.5 g), and triethylamine (1 ml) were added to the solution at room temperature, and the mixture was then stirred at that temperature for 12 hr. After the completion of the reaction, distilled water was added thereto at room temperature, and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography using a hexane-acetone system to give 3-amino-naphthalene-2-carboxylic acid methyl ester as a useful intermediate (compound A) (530 mg, yield 41%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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